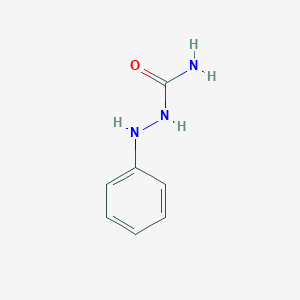

Phenicarbazide

Cat. No. B086807

Key on ui cas rn:

103-03-7

M. Wt: 151.17 g/mol

InChI Key: AVKHCKXGKPAGEI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04063950

Procedure details

As representative compounds having the above formula, A in the formula represents an oxygen atom or =NR1 radical in which R1 is a hydroxyl radical or an amino radical which may substituted and especially when A is =NR1, R1 in =C=N-R1 formed as the result of dehydrating reaction between a carbonyl reagent having the formula of H2N-R1 and a ketone radical is representative. As representative compounds of H2N-R1, there can be mentioned, for example, hydroxylamine, hydrazine, semicarbazide, thiosemicarbazide and the like. As exemplified hydrazines there can be mentioned hydrazine, phenylhydrazine or phenylhydrazine substituted with an aryl, alkoxyl, carboalkoxyl radical or halogen atom, and isonicotinicacid hydrazide. Also as semicarbazides, there can be mentioned phenylsemicarbazide, or phenylsemicarbazide substituted with an alkyl, alkoxyl, carboalkoxyl radical or halogen atom. As thiosemicarbazide, there can be mentioned several derivatives like those in semicarbazides. Also, as Z in the above formula, Z represents a 5-, 6- or 7- membered alicyclic ring or heterocyclic ring containing nitrogen, oxygen or sulfur atom both of which rings may be saturated, unsaturated or substituted and as exemplified examples of Z, for example, cyclopentanone, cyclohexanone, cyclohexadione, cyclohexenone piperidone (for example, 2-, 3-, 4- piperidone), lactone (for example, 4-~7-membered ring), pyrrolidone, hydantoin and the like are representative. These alicyclic and heterocyclic ring may contain more than one substituent such as alkyl, aryl, alkoxyl, aryloxy, acyl alkoxycarbonyl radicals, or halogen, nitrile, nitro, sulfonamido or acylamino or may form a condensed ring at suitable place (for example, indanone, benzocyclohexenone, benzocycloheptenone, oxyindole). Also, these alicyclic or heterocyclic rings may contain more than one --S-Y radical (wherein Y has the same meaning as above) at the carbon atom next the carbonyl radical. X in the formula represents halogen atoms such as fluorine, chlorine and bromine and --O-W wherein W is preferred to be an alkyl radical having 1~5 carbon atoms or aryl or a heterocyclic ring such as substituted or unsubstituted benzene, pyridine, furan, or thiophene. When W is an acyl radical, that is, --COR3, R3 is preferred to be an aryl or alkyl radical. When W is --SO2 -R2, -R2 is preferred to be an alkyl, aryl radical and further heterocyclic rings such as pyridine, furan, thiophene, piperidine, pyrrolidone, and morpholine. Also, X may be ##STR5## wherein as the representative heterocyclic ring containing nitrogen formed with V, there can be mentioned succinimide, phthalimide, hydantoin, urazol and their derivatives. On the other hand, Y in the formula is a radical forming a compound having development inhibiting action such as an allylmercapto compound, mercapto heterocyclic compound, thioglycollicacid type compound, cysteine or glutathione with sulphur atom when the thioether bond is split and the sulfur atom is detached. As representative mercapto compounds of Y, there can be mentioned heterocyclic mercapto compounds such as mercaptotetrazole type compound, especially 1-phenyl-2-mercaptotetrazole, 1-nitrophenyl-5-mercaptotetrazole, 1-naphthyl-5-mercaptotetrazole, mercaptothiazole compounds, especially 2-mercaptobenzthiazole, mercaptonaphthothiazole, or mercapto-oxadiazole compounds, mercaptopiperidine compounds, mercaptothiadiazole compounds, especially 2-mercaptothiadiazolotriazine or mercaptotriazine compounds, mercaptotriazole compounds, mercaptobenzene compounds, especially 1-mercapto-2-benzoic acid, 1-mercapto-2-nitrobenzene, 1-mercapto-3-heptadecanoylaminbenzene. As exemplified examples of the compounds having the above formula, there can be mentioned the following compounds: ##STR6##

[Compound]

Name

hydrazines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

aryl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

alkoxyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

semicarbazides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

alkoxyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

heterocyclic ring

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

Name

cyclohexenone piperidone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

[Compound]

Name

lactone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 23

[Compound]

Name

alicyclic

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 26

[Compound]

Name

heterocyclic ring

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 27

[Compound]

Name

alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 28

[Compound]

Name

aryl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 29

[Compound]

Name

alkoxyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 30

Name

hydroxyl radical

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 31

[Compound]

Name

aryloxy

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 32

[Compound]

Name

acyl alkoxycarbonyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 33

[Compound]

Name

halogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 34

[Compound]

Name

nitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 35

[Compound]

Name

nitro

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 36

[Compound]

Name

acylamino

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 37

[Compound]

Name

semicarbazides

Quantity

0 (± 1) mol

Type

solvent

Reaction Step 38

[Compound]

Name

amino

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 39

[Compound]

Name

carbonyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 40

[Compound]

Name

H2N-R1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 41

[Compound]

Name

ketone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 42

[Compound]

Name

H2N-R1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 43

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[OH].NO.NN.NN[C:8](N)=[O:9].NNC(N)=S.[C:16]1(NN)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:24](NN)(=O)[C:25]1C=CN=C[CH:26]=1.[C:34]1(NNC(N)=O)C=CC=CC=1.O=O.C1(=O)CCCC1.C1(=O)CCCCC1.N1CCCCC1=O.C1(=O)CCCC=C1.N1CCCC1=O.N1CC(=O)NC1=O>>[C:8]1(=[O:9])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:25][CH2:24]1.[C:8]1(=[O:9])[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH:24]=[CH:25][CH2:26]1.[C:8]1(=[O:9])[C:34]2=[CH:17][CH:18]=[CH:19][CH:20]=[CH:21][C:16]2=[CH:26][CH:25]=[CH:24]1 |f:11.12,^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NN

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NNC(=O)N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NNC(=S)N

|

Step Five

[Compound]

|

Name

|

hydrazines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NN

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NN

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NN

|

Step Nine

[Compound]

|

Name

|

aryl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

alkoxyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=NC=C1)(=O)NN

|

Step Twelve

[Compound]

|

Name

|

semicarbazides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NNC(=O)N

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NNC(=O)N

|

Step Fifteen

[Compound]

|

Name

|

alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

[Compound]

|

Name

|

alkoxyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NNC(=S)N

|

Step 18

[Compound]

|

Name

|

heterocyclic ring

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCC1)=O

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

Step 22

|

Name

|

cyclohexenone piperidone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(CCCC1)=O.C1(C=CCCC1)=O

|

Step 23

[Compound]

|

Name

|

lactone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 24

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(CCC1)=O

|

Step 25

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC(=O)C1

|

Step 26

[Compound]

|

Name

|

alicyclic

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 27

[Compound]

|

Name

|

heterocyclic ring

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 28

[Compound]

|

Name

|

alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 29

[Compound]

|

Name

|

aryl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 30

[Compound]

|

Name

|

alkoxyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 31

|

Name

|

hydroxyl radical

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH]

|

Step 32

[Compound]

|

Name

|

aryloxy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 33

[Compound]

|

Name

|

acyl alkoxycarbonyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 34

[Compound]

|

Name

|

halogen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 35

[Compound]

|

Name

|

nitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 36

[Compound]

|

Name

|

nitro

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 37

[Compound]

|

Name

|

acylamino

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 38

[Compound]

|

Name

|

semicarbazides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step 39

[Compound]

|

Name

|

amino

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 40

[Compound]

|

Name

|

carbonyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 41

[Compound]

|

Name

|

H2N-R1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 42

[Compound]

|

Name

|

ketone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 43

[Compound]

|

Name

|

H2N-R1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

especially when A is =NR1, R1 in =C=N-R1 formed as the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

result

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCC2=CC=CC=C12)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC=CC2=C1C=CC=C2)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(C=CC=C2C1=CC=CC=C2)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |